molecular formula C8H18N2O2S B1521303 N-cyclohexyl-N-ethylaminosulfonamide CAS No. 1152573-64-2

N-cyclohexyl-N-ethylaminosulfonamide

Cat. No.: B1521303
CAS No.: 1152573-64-2
M. Wt: 206.31 g/mol
InChI Key: BCOXYELVZKZMNP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethylaminosulfonamide is a chemical compound of interest in synthetic organic chemistry and materials science research. Sulfonamide derivatives are a significant class of compounds often investigated for their diverse properties and as key intermediates in organic synthesis . Related structural analogs, such as those featuring benzene sulfonamide cores, have been synthesized and characterized using techniques like X-ray crystallography, revealing detailed conformational information such as the classic chair conformation of the cyclohexyl ring and its dihedral angle relative to an attached aromatic system . The synthetic route for analogous compounds typically involves the alkylation of a parent sulfonamide, for example, by reacting N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of a base like sodium hydride . In crystalline form, similar molecules can form extended network structures through intermolecular interactions such as C—H···O hydrogen bonds . Researchers value this compound and its analogs for exploring structure-activity relationships, hydrogen-bonding networks in crystal engineering, and developing novel materials with specific physical properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not meant for human consumption.

Properties

IUPAC Name

[ethyl(sulfamoyl)amino]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXYELVZKZMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152573-64-2
Record name N-cyclohexyl-N-ethylaminosulfonamide
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Preparation Methods

Catalytic Reductive Amination Process

  • Reactants : Cyclohexanone and ethylamine aqueous solution.
  • Catalysts : Palladium on carbon (Pd/C) or platinum on activated carbon (Pt/C) catalysts.
  • Solvents : Methanol, ethanol, isopropanol, tetrahydrofuran (THF), or Virahol.
  • Reaction Conditions :
    • High-pressure hydrogen atmosphere (0.5–5 MPa).
    • Temperature range: 30–150 °C.
    • Reaction time: 1–10 hours.
    • Continuous stirring to maintain homogeneity.

Typical Procedure and Results

Step Description Parameters Outcome
1 Charge ethylamine solution and solvent into autoclave Ethylamine 70% solution, solvent volume varies (e.g., 150 g methanol) Catalyst added (0.5–1.2 g Pd/C or Pt/C)
2 Purge air with nitrogen, then pressurize with hydrogen Pressure maintained at 2–2.5 MPa, temperature raised to 30–50 °C Stirring maintained throughout
3 Add cyclohexanone via metering pump Cyclohexanone amount ~1.53 mol, temperature 90–150 °C Reaction time 2–4.5 hours
4 Cool down, release pressure, filter catalyst Product purified by rectification Yield: 92.6–97.3%, Purity: 99.2–99.7%

This method is noted for its simplicity, environmental friendliness, and high yield, making it suitable for scale-up in industrial settings.

Sulfonamide Formation: Introduction of Sulfonyl Group

The next critical step is the formation of the sulfonamide bond by reacting the amine intermediate with a sulfonylating agent, typically a sulfonyl chloride derivative. Although specific literature on N-cyclohexyl-N-ethylaminosulfonamide sulfonylation is limited, analogous methods from related sulfonamide syntheses provide a reliable framework.

General Sulfonamide Synthesis Approach

  • Reactants : N-ethylcyclohexylamine and sulfonyl chloride (e.g., sulfonyl chloride derivatives).
  • Solvent : Dichloromethane or other inert organic solvents.
  • Base : Triethylamine or other organic bases to scavenge HCl.
  • Conditions :
    • Stirring under reflux or room temperature.
    • Reaction time: 1–3 hours.
  • Purification : Washing, drying (e.g., with anhydrous MgSO4 or Na2SO4), filtration, and recrystallization.

Example from Related Sulfonamide Preparation

In a related compound preparation (N-(2-fluorophenyl)-2-[1-methyl-3-difluoromethyl-4-pyrazole carboxamido]cyclohexane sulfonamide), the sulfonamide was synthesized by refluxing the amine with pyrazole acyl chloride in dichloromethane with triethylamine for 1.5–2.5 hours, followed by washing, drying, and recrystallization to obtain a pure white powder. This method can be adapted for this compound synthesis.

Summary of Preparation Methodology

Stage Key Reagents Catalyst Solvent Conditions Yield & Purity
Reductive Amination Cyclohexanone + Ethylamine Pd/C or Pt/C Methanol, Ethanol, THF 30–150 °C, 0.5–5 MPa H2, 1–10 h 92.6–97.3% yield, 99.2–99.7% purity
Sulfonamide Formation N-ethylcyclohexylamine + Sulfonyl chloride Base (e.g., triethylamine) Dichloromethane Reflux or RT, 1–3 h High purity after recrystallization

Research Findings and Notes

  • The reductive amination step benefits from continuous hydrogen supply and stirring to maintain catalyst activity and reaction efficiency.
  • Catalyst choice (Pd/C vs. Pt/C) affects reaction rate and selectivity but both provide high yields.
  • Solvent selection impacts solubility and reaction kinetics; alcohols and THF are effective.
  • The sulfonamide formation step requires careful control of stoichiometry and base addition to avoid side reactions.
  • Purification by recrystallization ensures removal of impurities and high product purity.
  • Industrial methods emphasize green chemistry principles, minimizing waste and avoiding harsh oxidants.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethylaminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aminosulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenated compounds and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-ethylaminosulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine

This compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethylaminosulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

N-Cyclohexyl-N-methylbenzenesulfonamide

  • Structure : Differs by a methyl group instead of ethyl.
  • Molecular Formula: C₁₃H₁₉NO₂S.
  • Key Properties :
    • Activates dopamine receptors in the CNS , highlighting the role of alkyl chain length in neuroactivity.
    • Synthesized via N-methylation , analogous to the ethyl derivative.

Benzenesulfonamide,N-cyclohexyl

  • Structure : Lacks the ethyl group; only a cyclohexyl substituent.
  • Molecular Formula: C₁₂H₁₇NO₂S (CAS: 3237-31-8).
  • Comparison : Absence of the ethyl group may diminish anti-malarial activity , as alkyl chains often enhance binding to hydrophobic enzyme pockets.

N-Cyclohexyl-4-methylbenzenesulfonamide

  • Structure : Features a methyl group on the benzene ring (CAS: 80-30-8).
  • Molecular Formula: C₁₃H₁₉NO₂S.
  • Comparison : The toluene-sulfonamide core may improve pharmacokinetics compared to the unsubstituted benzene derivative.

N-Cyclohexyl-2-naphthalenesulfonamide

  • Structure : Naphthalene ring replaces benzene (CAS: 152190-79-9).
  • Molecular Formula: C₁₆H₁₉NO₂S.
  • Comparison : The bulky naphthalene group might reduce bioavailability due to increased molecular weight.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
N-Cyclohexyl-N-ethylaminosulfonamide C₁₄H₂₁NO₂S 267.39 - Ethyl, cyclohexyl, benzene
N-Cyclohexyl-N-methylbenzenesulfonamide C₁₃H₁₉NO₂S 253.36 - Methyl, cyclohexyl, benzene
Benzenesulfonamide,N-cyclohexyl C₁₂H₁₇NO₂S 239.33 3237-31-8 Cyclohexyl, benzene
N-Cyclohexyl-4-methylbenzenesulfonamide C₁₃H₁₉NO₂S 253.36 80-30-8 Cyclohexyl, toluene
N-Cyclohexyl-2-naphthalenesulfonamide C₁₆H₁₉NO₂S 289.39 152190-79-9 Cyclohexyl, naphthalene

Research Findings and Trends

  • Alkyl Chain Impact : Ethyl substitution in the target compound improves lipophilicity and target engagement compared to methyl or unsubstituted analogs.
  • Aromatic Substitution : Methyl or naphthalene groups alter solubility and binding affinity , with toluene derivatives showing promise for oral bioavailability.
  • Safety Profile : N-Cyclohexylsulfamic acid (a related compound) requires protective handling (gloves, eye protection), but sulfonamides generally exhibit manageable toxicity.

Biological Activity

N-cyclohexyl-N-ethylaminosulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realm of cancer research and enzyme inhibition. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2S
  • Molecular Weight : 246.34 g/mol

Sulfonamides, including this compound, typically exert their biological effects through the inhibition of specific enzymes. In particular, they have been shown to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in regulating pH and fluid balance in tissues. The inhibition of these enzymes can affect tumor growth and metastasis, making them potential targets for anticancer therapies .

Biological Activity Overview

Recent studies have highlighted the promising biological activities of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:

CompoundCell LineIC50_{50} (μM)
This compoundHepG-212.53 ± 0.51
MCF-719.57 ± 1.10
A-54930.91 ± 0.65
HCT-11620.30 ± 0.33
DoxorubicinHepG-213.76 ± 0.45
MCF-717.44 ± 0.46

The data indicates that this compound exhibits significant cytotoxicity against HepG-2 and MCF-7 cell lines, comparable to doxorubicin, a commonly used chemotherapeutic agent .

Case Study: Inhibition of Carbonic Anhydrase Isoforms

A study investigated the inhibitory effects of this compound on carbonic anhydrase isoforms hCA IX and hCA XII, which are overexpressed in various aggressive tumors. The results demonstrated that selective inhibition of these isoforms could slow tumor growth and reduce metastasis by limiting angiogenesis .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide structure can enhance its biological activity. For instance, substituting different alkyl groups influenced the compound's potency against cancer cell lines, indicating that further optimization could lead to more effective therapeutic agents .

Q & A

Q. What advanced techniques characterize the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products via UPLC-QTOF .
  • Light Sensitivity : Use amber vials and monitor UV-Vis absorbance changes (λmax 270–300 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-ethylaminosulfonamide
Reactant of Route 2
N-cyclohexyl-N-ethylaminosulfonamide

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